molecular formula C29H33NO6 B11222356 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B11222356
M. Wt: 491.6 g/mol
InChI Key: NXJRLYJJSRRCCW-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple functional groups, such as methoxy, phenoxy, and isopropoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone typically involves several steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of the Phenoxy and Isopropoxy Groups: These groups can be attached through nucleophilic substitution reactions, where the phenol and isopropanol derivatives react with appropriate leaving groups on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with various molecular targets.

Medicine

    Drug Development: Potential therapeutic applications, particularly in the development of drugs targeting neurological disorders or cancer.

    Diagnostics: Use as a probe in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone
  • 6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Uniqueness

The unique combination of methoxy, phenoxy, and isopropoxy groups in (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropoxyphenyl)methanone distinguishes it from similar compounds. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C29H33NO6/c1-19(2)36-24-8-6-20(7-9-24)29(31)30-15-14-21-16-27(33-4)28(34-5)17-25(21)26(30)18-35-23-12-10-22(32-3)11-13-23/h6-13,16-17,19,26H,14-15,18H2,1-5H3

InChI Key

NXJRLYJJSRRCCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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